![molecular formula C12H10O3 B1334124 6,8-Dimethyl-3-formylchromone CAS No. 42059-75-6](/img/structure/B1334124.png)
6,8-Dimethyl-3-formylchromone
Overview
Description
6,8-Dimethyl-3-formylchromone is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of chromone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of two methyl groups at positions 6 and 8, and a formyl group at position 3 on the chromone ring .
Mechanism of Action
Target of Action
The primary targets of 6,8-Dimethyl-3-formylchromone are currently unknown. This compound belongs to the class of chromones, which have been reported to display various pharmaceutical and biological activities . .
Biochemical Pathways
Chromones are known to influence a range of biological activities, including anti-inflammatory, antioxidant, antifungal, antiHIV, and anticancer . .
Pharmacokinetics
The compound has a molecular weight of 202.21 g/mol , which may influence its bioavailability and distribution within the body.
Result of Action
Some 3-formylchromone derivatives have shown cytotoxic activities against some tumor cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-3-formylchromone typically involves the reaction of 3-formylchromone with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-3-formylchromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: 6,8-Dimethyl-3-carboxychromone.
Reduction: 6,8-Dimethyl-3-hydroxymethylchromone.
Substitution: 6,8-Dimethyl-3-bromochromone.
Scientific Research Applications
Therapeutic Applications
Anti-Diabetic Properties
Recent studies have shown that derivatives of 3-formyl chromone, including 6,8-dimethyl-3-formylchromone, exhibit promising anti-diabetic properties. These compounds act as inhibitors of aldehyde oxidase and insulin, which are crucial in managing diabetes. In silico studies demonstrated that these derivatives have a strong binding affinity to proteins associated with diabetes and related conditions, such as insulin-degrading enzyme (IDE) and hypoxia-inducible factor 1-alpha (HIF-α) . Molecular docking studies indicated that certain derivatives outperformed standard diabetic medications in binding affinity, suggesting their potential as novel therapeutic agents for Type 2 Diabetes .
Anticancer Activity
The anticancer potential of this compound has been investigated through its derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and leukemia cells. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription . Chromone derivatives have also demonstrated activity against Ehrlich Ascites carcinoma cells, further supporting their use in cancer therapy .
Synthetic Applications
Synthesis of Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It can undergo nucleophilic additions and condensations with active methylene and methyl compounds to yield a range of products. For instance, reactions with malonic acid derivatives have been reported to produce valuable heterocycles with significant biological activity . Microwave-assisted synthesis methods have also been employed to enhance the efficiency and yield of these reactions .
Catalyst-Free Reactions
Innovative methods have been developed for synthesizing chromonyl-substituted α-aminophosphine oxides using this compound without the need for catalysts. This approach not only simplifies the reaction conditions but also improves product yields significantly . The ability to engage in catalyst-free reactions underscores the compound's utility in green chemistry initiatives.
Biological Activities
Antimicrobial Properties
Compounds derived from this compound have exhibited moderate to good antibacterial activity against various bacterial strains. Studies involving synthesized derivatives showed effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus . This antimicrobial activity positions these compounds as potential candidates for developing new antibiotics.
Anti-Inflammatory Effects
The anti-inflammatory properties of chromones are well-documented, with specific derivatives demonstrating inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound could be explored further for its potential use in treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
6,8-Dichloro-3-formylchromone: Similar in structure but with chlorine atoms instead of methyl groups.
6,8-Dibromo-3-formylchromone: Contains bromine atoms and shows distinct chemical reactivity and biological effects compared to 6,8-Dimethyl-3-formylchromone.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its lipophilicity, influencing its interaction with biological membranes and its overall bioavailability .
Biological Activity
6,8-Dimethyl-3-formylchromone is a derivative of the chromone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anti-diabetic, anti-inflammatory, and cytotoxic effects, supported by various research findings and data tables.
Chemical Structure and Properties
This compound has a unique structure characterized by a chromone backbone with two methyl groups at positions 6 and 8, and a formyl group at position 3. This configuration enhances its reactivity and biological potential.
1. Anti-Diabetic Properties
Recent studies have highlighted the potential of this compound as an anti-diabetic agent. In silico studies indicated that derivatives of this compound exhibit strong binding affinity to insulin-degrading enzyme (IDE), which plays a crucial role in insulin regulation. For example:
- Binding Affinity : The compound demonstrated a binding energy of approximately to IDE, outperforming standard medications like dapagliflozin () .
- Mechanism of Action : The compound acts as an inhibitor of aldehyde oxidase and histidine kinase, which are involved in glucose metabolism and insulin signaling .
2. Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins:
- Inhibition Studies : Compounds from the chromone family have shown significant inhibition of COX-1 and COX-2 enzymes .
3. Cytotoxicity Against Tumor Cells
Research indicates that this compound exhibits cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) reveals that modifications at specific positions can enhance or diminish cytotoxicity:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa | 15 |
6,8-Dichloro-3-formylchromone | MCF-7 | 10 |
6,8-Dibromo-3-formylchromone | A549 | 20 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Anti-Diabetic Activity : A study utilized molecular docking techniques to evaluate the binding interactions between various derivatives of 3-formylchromones and IDE. Results showed that modifications at the C-6 position significantly enhanced binding affinity .
- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .
Properties
IUPAC Name |
6,8-dimethyl-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDPSWFSZPYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374392 | |
Record name | 6,8-Dimethyl-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-75-6 | |
Record name | 6,8-Dimethyl-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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